

Standard Operating Procedure for Handling Probenecid Isopropyl Ester

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Compound of Interest

Compound Name: Probenecid Isopropyl Ester

Cat. No.: B15288315

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Disclaimer: **Probenecid Isopropyl Ester** is a derivative of Probenecid and is primarily available as a research chemical and an impurity of Probenecid.^{[1][2]} There is a significant lack of specific safety and biological data for **Probenecid Isopropyl Ester** in the public domain. Therefore, this document is largely based on the well-characterized properties of the parent compound, Probenecid. It is imperative to handle **Probenecid Isopropyl Ester** with, at minimum, the same precautions as Probenecid and to conduct a thorough risk assessment before any use. All procedures should be performed by trained personnel in a controlled laboratory setting.

Introduction

This document provides detailed application notes and protocols for the handling and use of **Probenecid Isopropyl Ester** in a research setting. Given the limited specific information on the ester form, this guide draws heavily on the established data for Probenecid. Probenecid is a uricosuric agent that inhibits organic anion transporters (OATs), thereby affecting the transport of various drugs and endogenous compounds.^{[3][4]} **Probenecid Isopropyl Ester** is expected to act as a prodrug of Probenecid, being hydrolyzed by esterases to the active carboxylic acid form.

Chemical and Physical Properties

A summary of the available chemical and physical properties for **Probenecid Isopropyl Ester** and its parent compound, Probenecid, is presented below.

Property	Probenecid Isopropyl Ester	Probenecid
Synonyms	4- [(Dipropylamino)sulfonyl]benzoic acid 1-methylethyl ester[1]	p-(Dipropylsulfamoyl)benzoic acid, Benemid
CAS Number	70190-78-2[1]	57-66-9[5]
Molecular Formula	C ₁₆ H ₂₅ NO ₄ S[1]	C ₁₃ H ₁₉ NO ₄ S[5]
Molecular Weight	327.44 g/mol	285.36 g/mol [5]
Appearance	Not specified (likely a solid)	White or almost white crystalline powder[5]
Solubility	Not specified (expected to be more soluble in organic solvents than Probenecid)	Soluble in ethanol (~10 mg/ml), DMSO (~30 mg/ml), and DMF (~30 mg/ml).[6] Sparingly soluble in aqueous buffers.[6] Practically insoluble in water.[7]
Storage	+5°C	Room temperature[8] or -20°C for long-term stability.[6]

Safety and Handling

As no specific Safety Data Sheet (SDS) is available for **Probenecid Isopropyl Ester**, the safety precautions for Probenecid should be strictly followed.[8][9][10][11]

3.1. Hazard Identification

- Probenecid: Harmful if swallowed.[9] May cause skin, eye, and respiratory irritation.

3.2. Personal Protective Equipment (PPE)

- Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.
- Eye Protection: Safety glasses or goggles are mandatory.

- Lab Coat: A full-length lab coat should be worn.
- Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.

3.3. Handling Procedures

- Handle in a well-ventilated area, preferably in a chemical fume hood.[10]
- Avoid inhalation of dust or aerosols.[9]
- Avoid contact with skin and eyes.[10]
- Wash hands thoroughly after handling.[9]

3.4. Storage

- Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8]
- Based on vendor information, storage at +5°C is recommended for **Probenecid Isopropyl Ester**.

3.5. First Aid Measures

- If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10]
- If on Skin: Remove contaminated clothing and wash the affected area with soap and water.
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- If Inhaled: Move to fresh air. If breathing is difficult, provide oxygen.

Biological Activity and Mechanism of Action

Probenecid Isopropyl Ester is anticipated to function as a prodrug, being metabolized by cellular esterases to release the active compound, Probenecid. The biological effects observed

are therefore expected to be those of Probenecid.

Probenecid is a well-characterized inhibitor of several organic anion transporters (OATs), including OAT1 and OAT3.[6] It also inhibits the multidrug resistance-associated protein 1 (MRP1) and is an agonist of the Transient Receptor Potential Vanilloid 2 (TRPV2) channel.[6][12]

Key mechanisms of action for Probenecid include:

- **Inhibition of Organic Anion Transporters (OATs):** By blocking OATs in the renal tubules, Probenecid inhibits the reabsorption of uric acid, leading to its uricosuric effect.[3] This mechanism also leads to increased plasma concentrations of certain drugs, such as penicillin, that are actively secreted by OATs.[4]
- **Modulation of Inflammatory Pathways:** Probenecid has been shown to inhibit the NLRP3 inflammasome and mitogen-activated protein kinase (MAPK) signaling pathways, specifically the JNK and ERK pathways.[13][14]
- **Inhibition of Osteoclast Formation:** Probenecid can inhibit osteoclast differentiation by suppressing the JNK, ROS, and COX-2 pathways.[15]

Quantitative Data

There is no specific quantitative biological data available for **Probenecid Isopropyl Ester**. The following table summarizes the known inhibitory constants (K_i) and 50% inhibitory/effective concentrations (IC_{50}/EC_{50}) for Probenecid against various targets. This data can serve as a reference for the expected activity after the ester is hydrolyzed to Probenecid.

Target	Action	Value	Organism/Cell Line
OAT1	Inhibition (Ki)	6.3 μ M	-
OAT3	Inhibition (Ki)	9.0 μ M	-
OAT6	Inhibition (Ki)	8.4 μ M	-
OAT2	Inhibition (IC50)	0.67 μ M	-
OCT1	Inhibition (IC50)	1,600 μ M	-
OCT2	Inhibition (IC50)	1,700 μ M	-
TRPV2	Agonist (EC50)	31.9 μ M	-

IC50 (Half maximal inhibitory concentration) and EC50 (Half maximal effective concentration) are measures of the potency of a substance in inhibiting or inducing a specific biological or biochemical function, respectively.[\[16\]](#)

Experimental Protocols

As **Probenecid Isopropyl Ester** is expected to be a prodrug, a key initial experiment is to determine its rate of hydrolysis to Probenecid under experimental conditions. Subsequently, established assays for Probenecid can be employed.

6.1. Protocol: In Vitro Hydrolysis of **Probenecid Isopropyl Ester**

This protocol outlines a general method to assess the chemical and enzymatic stability of **Probenecid Isopropyl Ester**.

Materials:

- **Probenecid Isopropyl Ester**
- Probenecid (as a reference standard)
- Aqueous buffers (e.g., pH 1.2, 7.4)
- Human or rat plasma

- Acetonitrile or other suitable organic solvent
- HPLC system with a suitable column (e.g., C18) and UV detector

Procedure:

- Prepare a stock solution of **Probenecid Isopropyl Ester** in an appropriate organic solvent (e.g., DMSO).
- Incubate the ester at a final concentration (e.g., 10 μ M) in the different aqueous buffers and in plasma at 37°C.
- At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture.
- Stop the reaction by adding an excess of cold organic solvent (e.g., acetonitrile) to precipitate proteins.
- Centrifuge the samples to pellet the precipitated proteins.
- Analyze the supernatant by HPLC to quantify the remaining **Probenecid Isopropyl Ester** and the formation of Probenecid.
- Calculate the half-life of **Probenecid Isopropyl Ester** in each condition.

6.2. Protocol: OAT Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory activity of **Probenecid Isopropyl Ester** (after hydrolysis) on an Organic Anion Transporter, such as OAT1.

Materials:

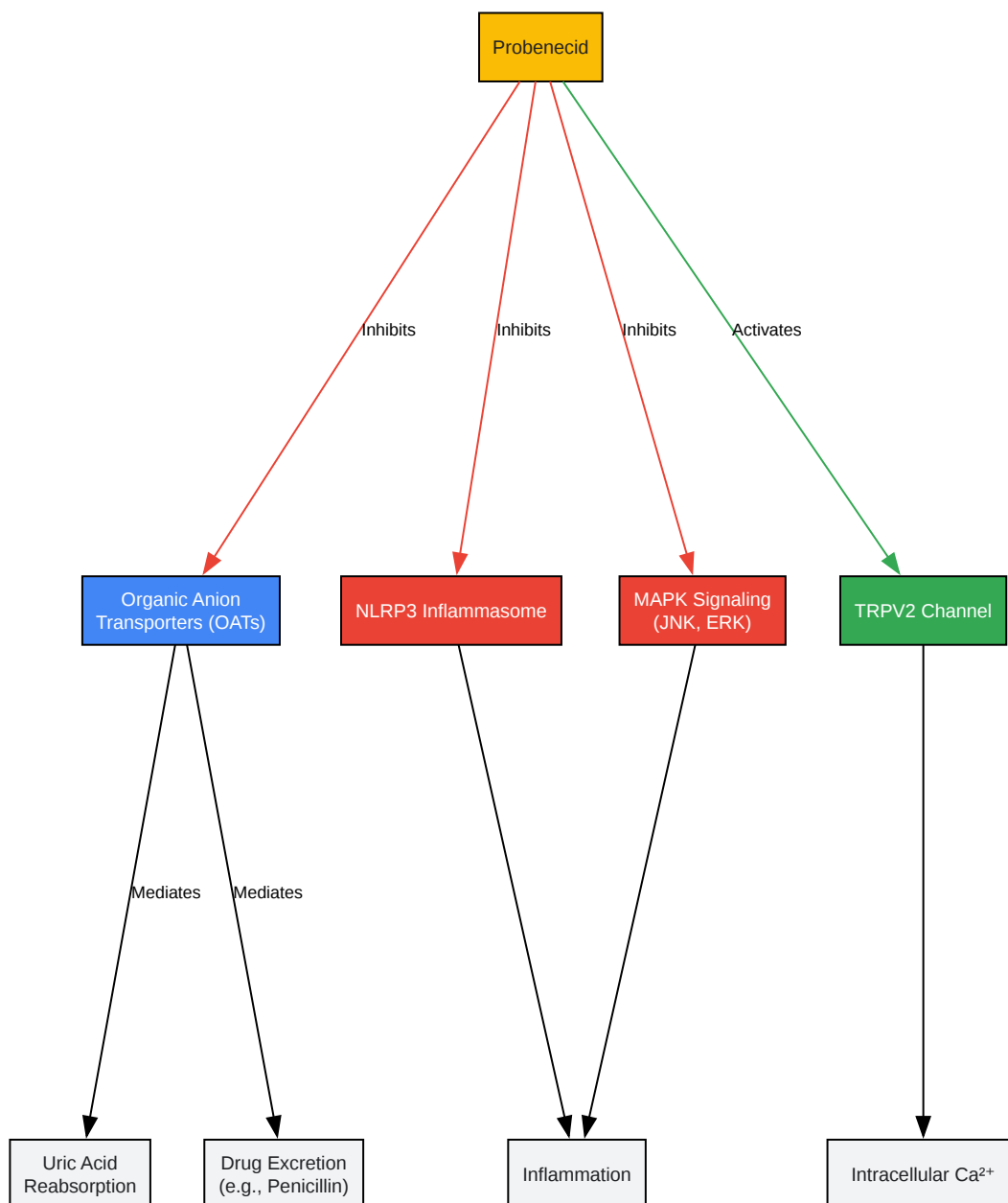
- HEK293 cells stably expressing OAT1 (or another cell line with endogenous or recombinant OAT expression)
- **Probenecid Isopropyl Ester**
- Probenecid (as a positive control)

- A fluorescent OAT substrate (e.g., 6-carboxyfluorescein)
- Cell culture medium and supplements
- Assay buffer (e.g., Hanks' Balanced Salt Solution)
- Fluorescence plate reader

Procedure:

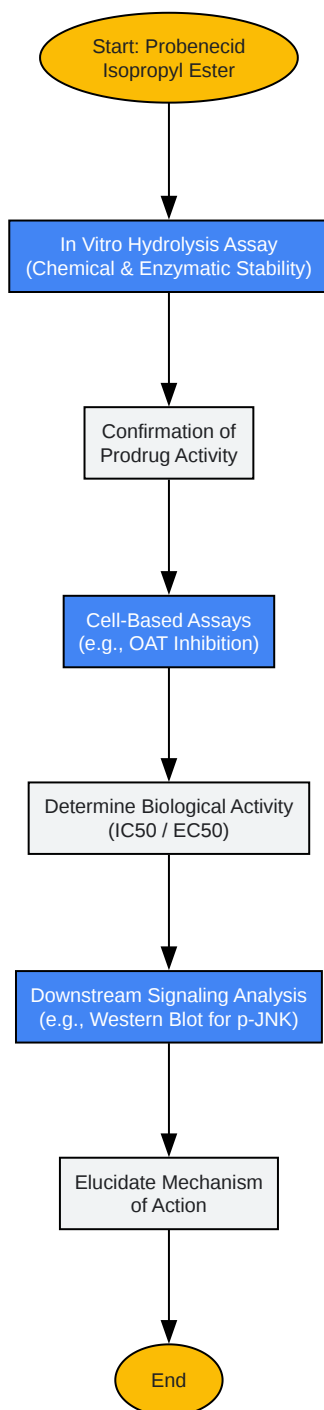
- Seed the OAT1-expressing cells in a 96-well plate and grow to confluence.
- Prepare serial dilutions of **Probenecid Isopropyl Ester** and Probenecid in assay buffer.
- Wash the cells with assay buffer.
- Pre-incubate the cells with the test compounds for a defined period (e.g., 30 minutes) to allow for cellular uptake and potential hydrolysis of the ester.
- Add the fluorescent OAT substrate to the wells and incubate for a specific time (e.g., 10 minutes).
- Stop the uptake by washing the cells with ice-cold assay buffer.
- Lyse the cells to release the intracellularly accumulated substrate.
- Measure the fluorescence of the cell lysate using a plate reader.
- Calculate the percentage of inhibition for each concentration of the test compounds and determine the IC₅₀ value.

Visualizations



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Caption: Known signaling pathways affected by Probenecid.



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Caption: General workflow for testing **Probenecid Isopropyl Ester**.

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